molecular formula C13H16N2O2 B8676051 tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate

tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B8676051
M. Wt: 232.28 g/mol
InChI Key: XPAMCWZJLDFATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate typically involves the cyclization of a suitable precursor. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolopyridine core. This is followed by the substitution of the N-1 position with a tert-butylcarbonate group to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate apart is its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate

InChI

InChI=1S/C13H16N2O2/c1-9-8-15(12(16)17-13(2,3)4)11-5-6-14-7-10(9)11/h5-8H,1-4H3

InChI Key

XPAMCWZJLDFATF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=NC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of allyl-(3-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester (8.25 g, 30.8 mmol), tetrabutylammonium chloride (9.67 g, 30.8 mmol), palladium acetate (691 mg, 3.08 mmol) and potassium carbonate (12.8 g, 92.3 mmol) in DMF (100 mL) is heated at 800 C. for 1.5 h. The reaction is diluted with DCM and washed three times with water. The organic layer is dried (Na2SO4), filtered and concentrated. The residue is chromatographed through silica gel eluting with 0-40% EtOAc in heptane to afford a mixture 3-methyl-pyrrolo [3,2-c]pyridine-1-carboxylic acid tert-butyl ester and 3-methylene-2,3-dihydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester (4.21 g, total).
Name
allyl-(3-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester
Quantity
8.25 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
9.67 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
691 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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